ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine
Description
Ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine (CAS: 1566322-22-2) is a triazole-containing amine with the molecular formula C₆H₁₂N₄ and a molecular weight of 140.19 g/mol . Its structure consists of an ethylamine group connected via a two-carbon chain to a 1H-1,2,3-triazole ring. The triazole moiety is a hallmark of bioactive compounds, widely used in pharmaceuticals, agrochemicals, and materials science due to its stability, hydrogen-bonding capacity, and versatile reactivity .
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
N-ethyl-2-(triazol-1-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-2-7-3-5-10-6-4-8-9-10/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
XZLTTZFKHFSKOV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C=CN=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Copper(I)-catalyzed cycloaddition of the azide and alkyne to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include copper(I) salts, such as copper(I) bromide, and ligands that stabilize the copper(I) species.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Research Findings and Comparative Analysis
Bioactivity and Substituent Effects
- Antiproliferative Activity: Quinoline-benzimidazole hybrids (15a-c) exhibit potent antiproliferative effects, attributed to halogen substituents (Cl, Br) enhancing hydrophobic interactions with biomolecular targets . In contrast, the simpler this compound lacks these bulky groups, suggesting lower intrinsic activity but greater synthetic flexibility.
- Antimalarial Activity : β-Carboline/chloroquine hybrids (43-45) demonstrate that alkyl chains (ethyl, propyl) on the triazole improve antimalarial efficacy by increasing membrane permeability . This highlights the importance of lipophilic substituents in triazole-based drug design.
- Synthetic Reactivity : The benzothiazole-containing triazole () achieves high yields (82–97%) due to the electron-deficient nitrile intermediate, whereas the target compound may rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesis .
Triazole Regioisomerism
- 1,2,3-Triazole vs. 1,2,4-Triazole : The 1,2,3-triazole in the target compound enables stronger hydrogen bonding compared to the 1,2,4-triazole isomer (), which is critical for binding to enzymes like carbonic anhydrase-II . However, 1,2,4-triazoles may offer superior thermal stability in material science applications .
Coordination Chemistry
- Tris(triazolylmethyl)amine ligands (e.g., BTTAA, THPTA) in are optimized for copper-mediated click chemistry, whereas this compound lacks the multidentate structure required for metal coordination .
Biological Activity
Ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine is a compound of growing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a triazole ring that contributes significantly to its biological properties. The synthesis of this compound typically employs click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and selectivity. The general synthetic route includes:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Copper(I)-catalyzed cycloaddition to form the triazole ring.
This synthesis is efficient, often yielding high-purity products suitable for biological testing .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes. The compound can act as an enzyme inhibitor by binding at the active site, thereby blocking enzymatic activity. The triazole ring facilitates hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme's active site .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. In a study focusing on triazole derivatives, certain compounds demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Triazole-containing compounds have been shown to induce reactive oxygen species (ROS) generation, leading to increased apoptosis in cancer cells. For example, studies on related triazole compounds revealed significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .
Study 1: Anticancer Activity
A specific study evaluated a series of triazole derivatives for their anticancer effects. Among these, this compound showed promising results in inhibiting the growth of HT-29 colon carcinoma cells with an IC50 value of 60 nM. This indicates a strong potential for development as an anticancer agent .
Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, this compound was tested against acetylcholinesterase (AChE). The results showed that it could effectively inhibit AChE activity with an IC50 value of 31.8 µM. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibitors are beneficial .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 60 | HT-29 Colon Carcinoma |
| This compound | AChE Inhibition | 31.8 | Acetylcholinesterase |
| Triazole Derivative A | Antimicrobial | 15 | Various Bacteria |
| Triazole Derivative B | Anticancer | 40 | MCF-7 Breast Cancer |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Terminal alkynes react with azides under mild conditions (room temperature, polar solvents like DMF or ethanol) with >95% conversion efficiency. Catalytic systems using tris(triazolylmethyl)amine ligands (e.g., TBTA or DTEA) enhance reaction rates and purity . Yield optimization requires stoichiometric control of azide precursors (e.g., ethyl azidoethylamine) and alkyne derivatives, followed by purification via column chromatography or recrystallization in ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign triazole proton signals (δ ~7.5–8.0 ppm for H-5) and ethylamine backbone protons (δ ~2.5–3.5 ppm). Carbon shifts for triazole C-4/C-5 appear at δ ~120–140 ppm .
- UV-Vis : Triazole absorption maxima near 260–280 nm (log ε ~3.5–4.0) confirm π→π* transitions .
- Elemental Analysis : Discrepancies between calculated and experimental C/H/N values (e.g., ±0.3%) may arise from residual solvents; repeated recrystallization in ethanol/activated charcoal improves accuracy .
Q. How can researchers validate the purity of this compound for biological assays?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%). Confirm absence of azide/alkyne precursors via FT-IR (lack of –N3 stretch at ~2100 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion verification (e.g., [M+H]+ at m/z 195.1) .
Advanced Research Questions
Q. How do computational methods clarify the mechanistic role of copper catalysts in synthesizing this compound?
- Methodological Answer : Density functional theory (DFT) simulations reveal that Cu(I) facilitates alkyne deprotonation and stabilizes the six-membered transition state during cycloaddition. Ligands like TBTA reduce activation energy by coordinating Cu(I), preventing oxidation to Cu(II). Solvent effects (e.g., DMF vs. water) are modeled using COSMO-RS to predict regioselectivity .
Q. What strategies resolve contradictions in spectral data, such as unexpected 1H NMR splitting patterns?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotational barriers in the ethylamine chain (e.g., hindered rotation causing splitting).
- Impurity Analysis : Compare experimental 13C NMR with computed spectra (GIAO method) to detect regioisomeric byproducts (e.g., 1,5-triazole vs. 1,4-triazole) .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., ethanol/water slow evaporation) to confirm triazole substitution .
Q. How can this compound serve as a ligand in catalytic systems, and what structural modifications enhance activity?
- Methodological Answer : The triazole-ethylamine scaffold chelates metals (e.g., Cu, Co) via N-donor sites. Modifications:
- Backbone elongation : Replace ethyl with propyl groups to increase flexibility for metal coordination .
- Electron-withdrawing substituents : Introduce –NO2 or –CF3 on the triazole ring to enhance Lewis acidity in catalytic cycles .
- Solid-phase synthesis : Immobilize the ligand on resin for recyclable catalysis .
Q. What are the challenges in synthesizing analogs with improved solubility for aqueous-phase applications?
- Methodological Answer :
- Polar substituents : Add –OH or –SO3H groups to the ethylamine chain (e.g., via Mitsunobu reaction with Fmoc-protected alcohols) .
- Co-solvent systems : Use tert-butanol/water mixtures during synthesis to balance solubility and reactivity .
- Microwave-assisted synthesis : Reduces aggregation by accelerating reaction kinetics .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the stability of this compound with its benzotriazole analogs?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under N2.
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.
- DFT Calculations : Compare HOMO-LUMO gaps to predict oxidative stability. Benzotriazole analogs show higher stability due to extended conjugation .
Q. What methods identify byproducts in large-scale syntheses, and how can they be minimized?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
